1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene
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Overview
Description
1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene is an organic compound characterized by the presence of a dibromocyclopropyl group attached to a methoxybenzene ring
Preparation Methods
The synthesis of 1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene typically involves the dibromocyclopropanation of an appropriate alkene precursor. One common method includes the reaction of an alkene with dibromocarbene, generated from bromoform and a strong base such as sodium hydroxide under phase-transfer conditions . This reaction can be carried out under ambient conditions using continuous flow chemistry, which offers advantages in terms of reaction speed and yield .
Chemical Reactions Analysis
1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The dibromo group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The dibromo group can be reduced to form the corresponding cyclopropyl derivative.
Common reagents used in these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of small molecules with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene involves its interaction with molecular targets through its dibromocyclopropyl and methoxy groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
1-(2,2-Dibromo-1-methylcyclopropyl)-4-methoxybenzene can be compared with other similar compounds such as:
1-(2,2-Dibromo-1-methylcyclopropyl)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-(2,2-Dibromo-1-methylcyclopropyl)benzene: Lacks the methoxy group, making it less versatile in certain reactions.
Properties
IUPAC Name |
1-(2,2-dibromo-1-methylcyclopropyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O/c1-10(7-11(10,12)13)8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFRTSLXRDGBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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